molecular formula C16H13FN2O4S B6422898 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide CAS No. 387-28-0

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide

Cat. No.: B6422898
CAS No.: 387-28-0
M. Wt: 348.4 g/mol
InChI Key: MLHFGDSHUQDMHB-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,5-dioxopyrrolidine moiety attached to a benzene-sulfonamide scaffold. The compound’s structure combines a sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), with a dioxopyrrolidine ring, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c17-11-1-3-12(4-2-11)18-24(22,23)14-7-5-13(6-8-14)19-15(20)9-10-16(19)21/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFGDSHUQDMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the sulfonamide group. Common synthetic routes include:

    Formation of Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Formation of the Sulfonamide Group: This can be done by reacting the intermediate with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The pyrrolidinone ring can contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide and related compounds:

Compound Name Core Structure Substituents/Modifications Biological Activity/Applications References
This compound Benzene-sulfonamide + dioxopyrrolidine 4-fluorophenyl Hypothesized enzyme inhibition (theoretical)
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) Benzamide + dimethylpyrrole/dioxopyrrolidine 2,5-dimethylpyrrole Enhances monoclonal antibody production; suppresses galactosylation
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide + pyrazolopyrimidine Fluorinated chromenyl, methyl group Anticancer activity (kinase inhibition)
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide Benzamide + dioxopyrrolidine 4-methylpyrimidinyl sulfamoyl Unknown (structural similarity suggests kinase targeting)

Pharmacokinetic and Physicochemical Properties

  • Solubility : The dioxopyrrolidine ring in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., MPPB’s dimethylpyrrole). However, the fluorophenyl group could reduce solubility relative to methoxy- or hydroxyl-substituted derivatives.
  • Metabolic Stability: The electron-withdrawing fluorine atom may slow oxidative metabolism, increasing half-life compared to non-fluorinated analogs. This contrasts with MPPB, where the dimethylpyrrole group might undergo faster hepatic clearance .

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine/Dioxopyrrolidine Moieties : Both MPPB and the target compound utilize pyrrolidine-derived groups, but MPPB’s dimethylpyrrole enhances antibody production, whereas the dioxopyrrolidine in the target compound may favor enzyme inhibition due to its electron-deficient nature .
  • Sulfonamide Positioning : The para-substitution of sulfonamide in the target compound (vs. meta in some analogs) optimizes steric compatibility with target proteins, as seen in carbonic anhydrase inhibitors .

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